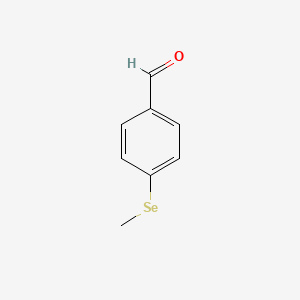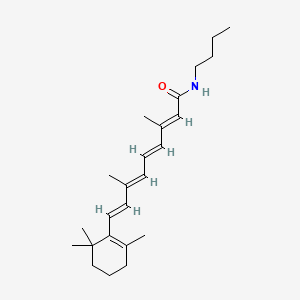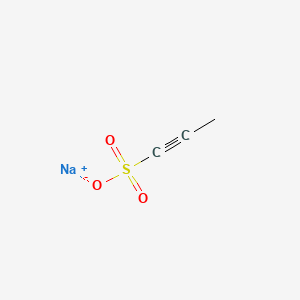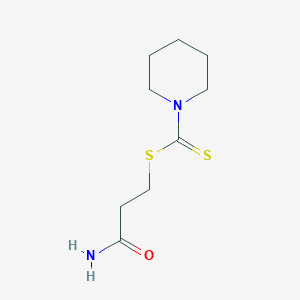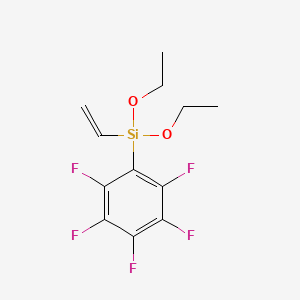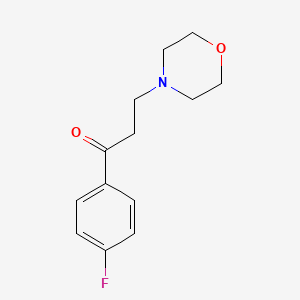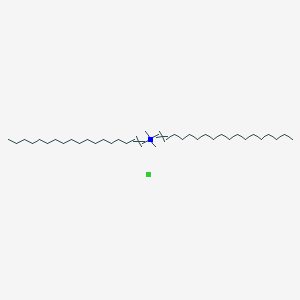
Dioctylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioctylmercury is an organomercury compound with the chemical formula ( \text{(C}8\text{H}{17}\text{)}_2\text{Hg} ). It is a colorless, oily liquid that is highly toxic and primarily used in research settings. The compound is known for its ability to form stable complexes with various ligands, making it a valuable reagent in organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Dioctylmercury can be synthesized through the reaction of mercury(II) chloride with sodium octyl in an ether solvent. The reaction typically proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}8\text{H}{17}\text{Na} \rightarrow \text{(C}8\text{H}{17}\text{)}_2\text{Hg} + 2 \text{NaCl} ] The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols to minimize exposure and environmental contamination.
化学反応の分析
Types of Reactions
Dioctylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) oxide and octyl radicals.
Reduction: It can be reduced to elemental mercury and octane.
Substitution: this compound can participate in substitution reactions where the octyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogens and other nucleophiles can be used to replace the octyl groups.
Major Products Formed
Oxidation: Mercury(II) oxide and octyl radicals.
Reduction: Elemental mercury and octane.
Substitution: Various organomercury compounds depending on the substituent used.
科学的研究の応用
Dioctylmercury is primarily used in scientific research due to its ability to form stable complexes with various ligands. Its applications include:
Chemistry: Used as a reagent in organometallic synthesis and catalysis.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Limited use in specialized industrial processes requiring organomercury compounds.
作用機序
The mechanism by which dioctylmercury exerts its effects involves the formation of stable complexes with various ligands. It can interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. The molecular targets include enzymes with active thiol groups and other proteins involved in cellular metabolism.
類似化合物との比較
Similar Compounds
Dimethylmercury: Another organomercury compound with similar toxicological properties but different alkyl groups.
Diethylmercury: Similar in structure but with ethyl groups instead of octyl groups.
Diphenylmercury: Contains phenyl groups and is less volatile compared to dioctylmercury.
Uniqueness
This compound is unique due to its longer alkyl chains, which influence its physical properties and reactivity. The longer chains make it less volatile and more hydrophobic compared to dimethylmercury and diethylmercury, affecting its behavior in chemical reactions and biological systems.
特性
CAS番号 |
32701-55-6 |
|---|---|
分子式 |
C16H34Hg |
分子量 |
427.03 g/mol |
IUPAC名 |
dioctylmercury |
InChI |
InChI=1S/2C8H17.Hg/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChIキー |
RJHFNIIFHBNGBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Hg]CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)

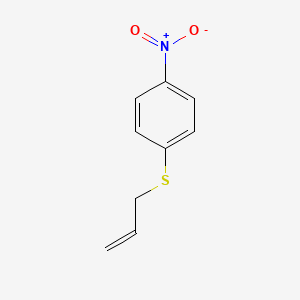
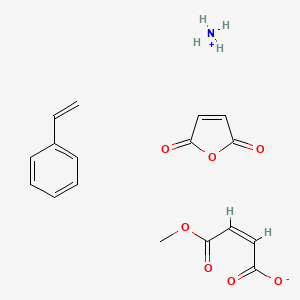
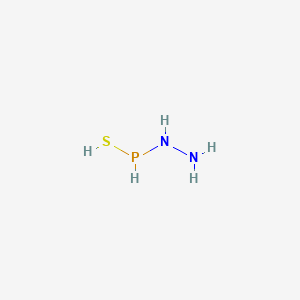
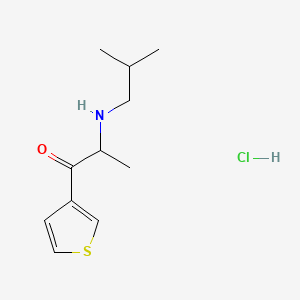
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)
